REACTION_SMILES
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[Br:2][c:3]1[c:4]([NH2:16])[c:5]([C:12]([F:13])([F:14])[F:15])[cH:6][c:7]([N+:9]([O-:10])=[O:11])[cH:8]1.[ClH:1].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1.[Zn:22]>>[Br:2][c:3]1[c:4]([NH2:16])[c:5]([C:12]([F:13])([F:14])[F:15])[cH:6][c:7]([NH2:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Br)cc([N+](=O)[O-])cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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Nc1cc(Br)c(N)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |